6-Chloro-N-(4-fluorophenyl)picolinamide
Overview
Description
6-Chloro-N-(4-fluorophenyl)picolinamide is a chemical compound with the molecular formula C12H8ClFN2O. It is known for its applications in various fields, including medicinal chemistry and material science. The compound is characterized by the presence of a chloro group at the 6th position and a fluorophenyl group at the N-position of the picolinamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(4-fluorophenyl)picolinamide typically involves the reaction of 6-chloropicolinic acid with 4-fluoroaniline in the presence of coupling agents. One common method includes the use of sulfuric acid and triethylamine as catalysts. The reaction is carried out at elevated temperatures, often around 120-130°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(4-fluorophenyl)picolinamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents like potassium permanganate can be used.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while coupling reactions can produce complex aromatic structures.
Scientific Research Applications
6-Chloro-N-(4-fluorophenyl)picolinamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential use in drug development, particularly in the treatment of cancer.
Material Science: The compound is used in the synthesis of advanced materials with specific properties.
Biological Research: It serves as a tool for studying biological pathways and mechanisms.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(4-fluorophenyl)picolinamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-(4-chlorophenyl)picolinamide
- 6-Chloro-N-(4-methylphenyl)picolinamide
- 6-Chloro-N-(4-bromophenyl)picolinamide
Uniqueness
6-Chloro-N-(4-fluorophenyl)picolinamide is unique due to the presence of both chloro and fluoro groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile compound in various applications.
Properties
IUPAC Name |
6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O/c13-11-3-1-2-10(16-11)12(17)15-9-6-4-8(14)5-7-9/h1-7H,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASGMHMVKYJQKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(=O)NC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455887 | |
Record name | 6-Chloro-N-(4-fluorophenyl)picolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137640-94-9 | |
Record name | 6-Chloro-N-(4-fluorophenyl)picolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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